3-Chloro-5-(piperidin-4-yloxy)pyridine 3-Chloro-5-(piperidin-4-yloxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746943
InChI: InChI=1S/C10H13ClN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2
SMILES:
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

3-Chloro-5-(piperidin-4-yloxy)pyridine

CAS No.:

Cat. No.: VC15746943

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(piperidin-4-yloxy)pyridine -

Specification

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name 3-chloro-5-piperidin-4-yloxypyridine
Standard InChI InChI=1S/C10H13ClN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2
Standard InChI Key BYNPKCMXCGXKNM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OC2=CC(=CN=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-chloro-5-(piperidin-4-yloxy)pyridine, reflects its substitution pattern: a chlorine atom at position 3 of the pyridine ring and a piperidin-4-yloxy group at position 5. The SMILES notation C1CNCCC1OC2=CN=CC(=C2)Cl\text{C1CNCCC1OC2=CN=CC(=C2)Cl} provides a linear representation of its structure, while the InChIKey VRBQCCSGDBQQGA-UHFFFAOYSA-N\text{VRBQCCSGDBQQGA-UHFFFAOYSA-N} uniquely identifies its stereochemical features . The molecular structure facilitates diverse interactions, including hydrogen bonding via the piperidine nitrogen and π-π stacking through the aromatic pyridine ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H12ClN2O\text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O}
Molecular Weight226.67 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLimited in water; soluble in DMSO
Purity (Commercial)≥95%

Structural Analysis

The pyridine ring’s electron-deficient nature makes it amenable to electrophilic substitution, while the piperidine moiety introduces conformational flexibility. X-ray crystallography of analogs reveals that the piperidine ring adopts a chair conformation, optimizing steric interactions . The chlorine atom’s electronegativity enhances the compound’s stability and influences its electronic distribution, critical for receptor binding.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a nucleophilic aromatic substitution (NAS) reaction between 3,5-dichloropyridine and piperidin-4-ol under basic conditions. A representative protocol from the ACS Publications outlines the following steps :

  • Reaction Setup: 3,5-Dichloropyridine (1.0 equiv) and piperidin-4-ol (1.2 equiv) are dissolved in anhydrous DMF.

  • Base Addition: Potassium carbonate (2.0 equiv) is added to deprotonate the piperidin-4-ol, generating a nucleophilic alkoxide.

  • Heating: The mixture is heated to 80°C for 12–24 hours, monitored by TLC or HPLC.

  • Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Yield: ~65–70% .

Analytical Characterization

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 8.21 (d, 1H, pyridine-H), 7.76 (d, 1H, pyridine-H), 4.65 (m, 1H, piperidine-OCH), 3.05–2.95 (m, 2H, piperidine-NCH₂), 2.15–2.05 (m, 2H, piperidine-CH₂), 1.90–1.70 (m, 4H, piperidine-CH₂) .

  • Mass Spectrometry: ESI-MS m/z 227.1 [M+H]⁺ .

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .

Pharmacological Applications

Role in Drug Discovery

3-Chloro-5-(piperidin-4-yloxy)pyridine is a key intermediate in synthesizing GPR119 agonists, a class of antidiabetic agents. In a 2015 study, Bristol-Myers Squibb researchers utilized this compound to develop BMS-903452, a clinical candidate enhancing glucose-dependent insulin secretion . The piperidine oxygen acts as a hydrogen bond acceptor, improving target affinity, while the chlorine atom modulates lipophilicity .

Metalloproteinase Inhibition

Patent WO2007106022A2 highlights derivatives of this compound as matrix metalloproteinase (MMP) inhibitors, useful in treating osteoarthritis and cancer . The chloro-pyridine scaffold chelates zinc ions at the MMP active site, while the piperidine group optimizes pharmacokinetic properties .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundStructural DifferencesBiological Impact
3-Chloro-2-(piperidin-4-yloxy)pyridineChlorine at position 2Reduced receptor binding affinity
5-Chloro-4-(piperidin-4-yloxy)pyridineChlorine at position 5Enhanced metabolic stability
3-Chloro-5-(piperidin-4-yloxy)pyridine hydrochlorideSalt form improves solubilityBetter oral bioavailability

The positional isomerism of chlorine significantly affects pharmacological activity. For instance, shifting chlorine from position 5 to 3 alters electron density, impacting interactions with enzymatic active sites .

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